Nicomol
Overview
Description
Nicomol is a drug that is used in the treatment of high lipid blood levels and peripheral vascular circulation disorders . It is also an oral anticoagulant that helps prevent harmful blood clots in the legs, lungs, brain, and heart . It is used for deep vein thrombosis, pulmonary embolism, and stroke prevention .
Molecular Structure Analysis
The molecular formula of Nicomol is C34H32N4O9 . Its molecular weight is 640.217 g/mol .
Scientific Research Applications
Synergistic Benefits in Rheumatoid Arthritis Treatment
Research on the co-administration of Nicotine (a component related to Nicomol) and Thymol has demonstrated a significant reduction in the severity of rheumatoid arthritis (RA) symptoms and an improvement in weight gain in an experimental model. The study highlighted the combination's efficacy in lowering key RA parameters like Rheumatoid factor and C-Reactive Protein, among others, without any synergistic advantage in anti-proliferation effect, suggesting its potential as a beneficial strategy for RA management (Golbahari & Abtahi Froushani, 2019).
Advancements in Supercapacitor Technology
A significant application of Nicomol in the field of energy storage is observed through the development of hierarchical core-shell NiCo2O4@NiMoO4 nanowires grown on carbon cloth, offering high-performance supercapacitors. This technology showcases an excellent cycling stability and a high areal capacitance, attributed to the synergistic effect and stability of the hierarchical core-shell structure, indicating its potential for enhancing energy storage systems (Huang et al., 2016).
Neuro-inspired Robotic Interaction
In the realm of robotics and artificial intelligence, the Neuro-Inspired COmpanion (NICO) represents a developmental humanoid robot platform that facilitates multimodal interaction. Leveraging insights from neuroscience, psychology, and cognitive science, NICO underscores the application of Nicomol in developing embodied sensorimotor computational models for advancing human-robot interaction (Kerzel et al., 2017).
Electrochemical Capacitors and Lithium Ion Batteries
Nicomol's application extends to the synthesis of transition metal oxide nano-composites on carbon nanotubes, significantly enhancing the performance of lithium-ion batteries and electrochemical capacitors. This innovative approach, involving coaxial growth of metal oxide nanostructures, demonstrates the material's robustness and large active surface, crucial for energy conversion and storage devices (Zhou et al., 2016).
Water Splitting and Energy Storage
Another groundbreaking application is the development of a hybrid NiCo2O4@NiMoO4 structure for overall water splitting and hybrid energy storage. This composite exhibits outstanding electrochemical performance as a supercapacitor electrode and catalyst for water splitting, showcasing Nicomol's versatility in addressing challenges related to renewable energy and environmental sustainability (Cui et al., 2020).
Safety And Hazards
Nicomol is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Use of this medicine may increase your risk of bleeding .
properties
IUPAC Name |
[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAHPESAMYMDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048722 | |
Record name | Nicomolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicomol | |
CAS RN |
27959-26-8 | |
Record name | Nicomol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27959-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicomol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicomolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicomol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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